molecular formula C17H18F2N2O B2486471 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one CAS No. 2195939-50-3

1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one

Cat. No. B2486471
CAS RN: 2195939-50-3
M. Wt: 304.341
InChI Key: VGHRWIVEMOAXOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds involves strategic steps that may include cyclization reactions and fluorination processes. For instance, compounds with difluoromethylated groups, similar to the difluoro component in the target compound, are achieved through reactions such as direct fluorination using specific reagents, indicating a possible pathway for synthesizing the target molecule with its difluoro component (Chundawat, Kumari, Sharma, & Bhagat, 2016).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, like 1-oxaspiro[2.5]octane derivatives, employs techniques such as NMR spectroscopy. These analyses reveal the relative configuration and preferred conformations, which are critical for understanding the molecular geometry and electronic structure of our target compound (Montalvo-González & Ariza-Castolo, 2012).

Chemical Reactions and Properties

Chemical reactions involving spirocyclic compounds like ours can involve electrophilic substitution, cyclization, and interaction with nucleophiles. For instance, reactions with polyfluoroalkyl alcohols under electrophilic conditions have been shown to yield spiro[4.5]trienes, suggesting that our compound could participate in similar reactions, reflecting its chemical versatility (Wang, Tang, Zhang, Wang, & Li, 2009).

Physical Properties Analysis

The physical properties of a compound like this are closely tied to its molecular structure. For instance, the presence of difluoro groups and a spirocyclic core could influence its boiling point, melting point, and solubility. Analysis of similar compounds reveals that such structural elements can lead to moderate melting points and mesomorphic behavior, indicating potential liquid crystalline properties (Matharu, Wilson, & Byron, 1997).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of spirocyclic and difluoromethylated compounds, are influenced by their functional groups and molecular architecture. For example, the electrophilic ipso-halocyclization of N-arylpropynamides, involving polyfluoroalkyl groups, demonstrates the reactivity of these groups under specific conditions, which could be extrapolated to our compound's behavior (Wang, Tang, Zhang, Wang, & Li, 2009).

Scientific Research Applications

Novel Dipeptide Synthons

Researchers have synthesized novel compounds related to the spirocyclic framework, demonstrating their utility as dipeptide synthons. One such compound, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, has been shown to undergo expected reactions with carboxylic acids and thioacids, establishing its potential as a building block in peptide synthesis. This highlights the compound's application in creating complex peptide structures, such as analogues of antibiotics like Trichovirin I 1B, showcasing its relevance in pharmaceutical research and development (Suter et al., 2000).

Electrophilic Fluorination Agents

The compound has been investigated for its role in the synthesis of electrophilic fluorination agents. Studies on N-halogeno compounds and their derivatives have contributed to the development of new fluorinating agents derived from nitrogen heterocycles. These agents are crucial for introducing fluorine atoms into organic molecules, a key step in the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts to organic compounds (Banks et al., 1997).

Fluorinated Compounds Synthesis

Research on polyfluorinated cyclohexa-2,5-dienones interaction with diazomethane has led to the formation of fluorinated 1-oxaspiro[2.5]octa-4,7-dienes. These compounds are then used to synthesize fluorinated dihydro-1,3-benzoxazol-2(3H)-ones, indicating the compound's utility in creating fluorinated materials with potential applications in medicinal chemistry and material science (Kovtonyuk et al., 2005).

Cycloaddition Reactions

The synthesis and study of fluorinated azomethine ylides have shown that these ylides can undergo intramolecular 1,3-dipolar cycloaddition across the ester carbonyl, resulting in the formation of 2,8-dioxa-6-azabicyclo[3.2.1]octane derivatives. This research underscores the compound's significance in organic synthesis, especially in constructing bicyclic structures with potential biological activity (Novikov et al., 2002).

properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O/c18-17(19)11-16(17)5-7-21(8-6-16)15(22)9-12-10-20-14-4-2-1-3-13(12)14/h1-4,10,20H,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHRWIVEMOAXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one

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